N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxazole and pyridine rings in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to an oxazole ring. One common method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes and acetophenones . The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Scientific Research Applications
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and antitumor agent. It has been studied for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Biological Studies: Researchers have explored its use in studying cellular processes and signaling pathways due to its interaction with various molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with receptors on cell surfaces, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared to other similar compounds, such as:
Isoxazolo[4,5-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar pharmacological properties.
Pyrazolo[3,4-b]pyridines: These compounds also contain fused heterocyclic rings and are studied for their medicinal potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-13(14-10(2)19-22-16(14)17-9)15(20)18-11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,20) |
InChI Key |
JFYPIPNCERYBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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